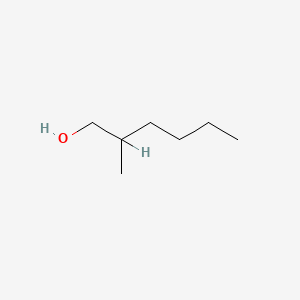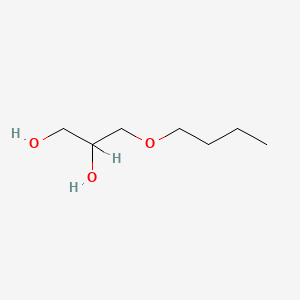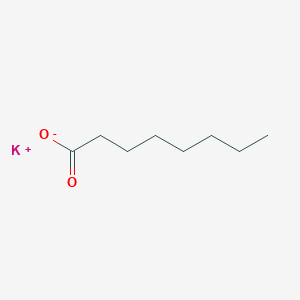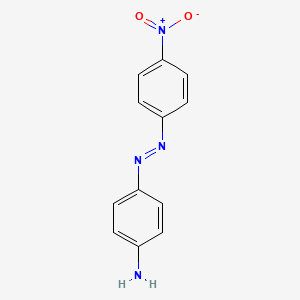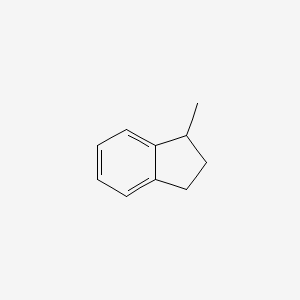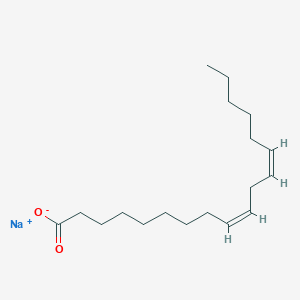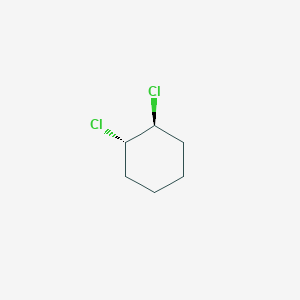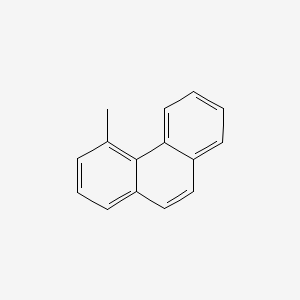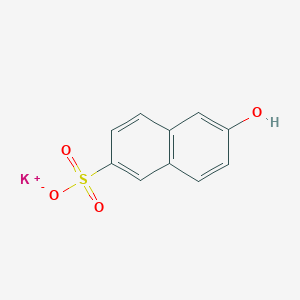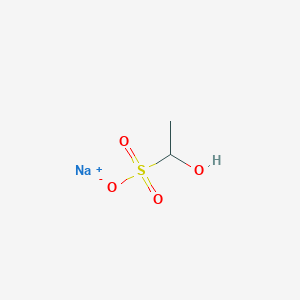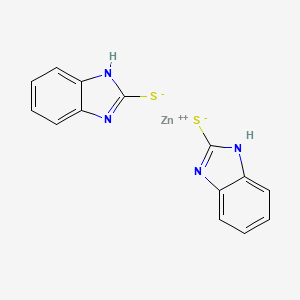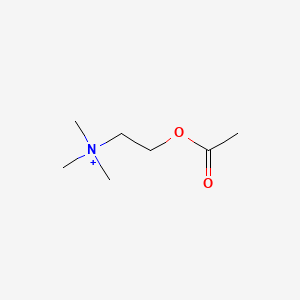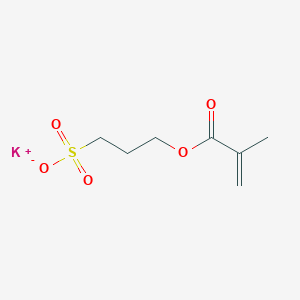
potassium;3-(2-methylprop-2-enoyloxy)propane-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compound “potassium;3-(2-methylprop-2-enoyloxy)propane-1-sulfonate” is a chemical entity registered in the PubChem database. It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields. The compound’s molecular formula, structure, and other basic properties can be found in the PubChem database.
Métodos De Preparación
The synthesis of compound “potassium;3-(2-methylprop-2-enoyloxy)propane-1-sulfonate” involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. Industrial production methods may vary, but they generally follow these steps:
Synthetic Routes: The synthesis typically involves multiple steps, including the preparation of intermediates and the final coupling reactions. Each step requires precise control of reaction conditions such as temperature, pressure, and pH.
Reaction Conditions: Common reagents used in the synthesis include acids, bases, solvents, and catalysts. The reaction conditions are optimized to achieve the highest yield and purity.
Industrial Production: In an industrial setting, the production of compound “this compound” is scaled up using large reactors and continuous flow systems. The process is monitored to ensure consistency and quality.
Análisis De Reacciones Químicas
Compound “potassium;3-(2-methylprop-2-enoyloxy)propane-1-sulfonate” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed depend on the specific conditions and reagents used.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced derivatives of the compound.
Substitution: Substitution reactions can occur at various positions on the compound’s structure. Common reagents include halogens, alkylating agents, and nucleophiles. The products formed depend on the nature of the substituent and the reaction conditions.
Aplicaciones Científicas De Investigación
Compound “potassium;3-(2-methylprop-2-enoyloxy)propane-1-sulfonate” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its biological activity and potential therapeutic applications. It may interact with specific enzymes or receptors in biological systems.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases. Its pharmacokinetics and pharmacodynamics are of particular interest.
Industry: In industrial applications, compound “this compound” may be used in the production of specialty chemicals, materials, and other products.
Mecanismo De Acción
The mechanism of action of compound “potassium;3-(2-methylprop-2-enoyloxy)propane-1-sulfonate” involves its interaction with molecular targets and pathways in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparación Con Compuestos Similares
Compound “potassium;3-(2-methylprop-2-enoyloxy)propane-1-sulfonate” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups, but they may differ in their reactivity, biological activity, or other properties. Some similar compounds include:
Compound A: Shares a similar core structure but differs in the substituents attached to it.
Compound B: Has a similar functional group but a different overall structure.
Compound C: Exhibits similar biological activity but with different potency or selectivity.
Propiedades
IUPAC Name |
potassium;3-(2-methylprop-2-enoyloxy)propane-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O5S.K/c1-6(2)7(8)12-4-3-5-13(9,10)11;/h1,3-5H2,2H3,(H,9,10,11);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOXUQIZPBURMT-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCS(=O)(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C(=O)OCCCS(=O)(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11KO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
